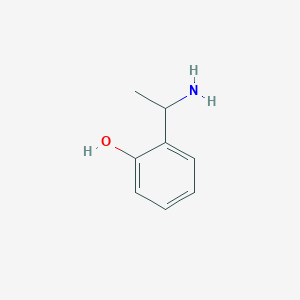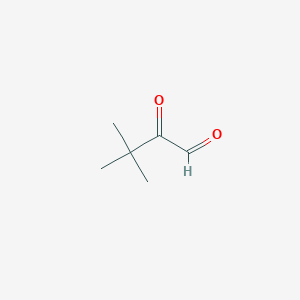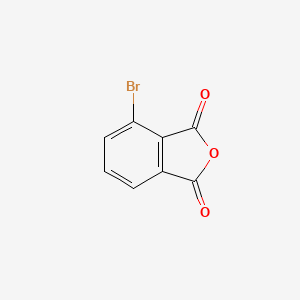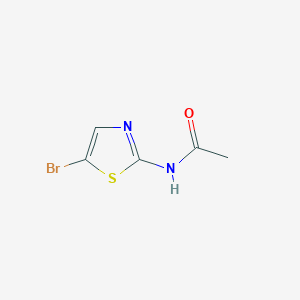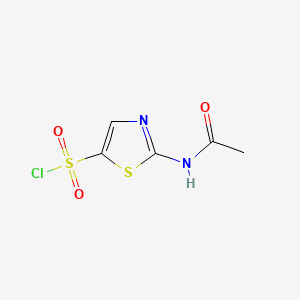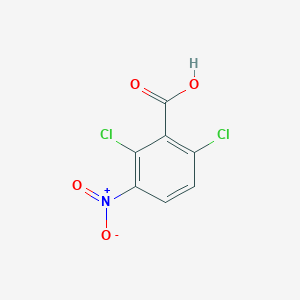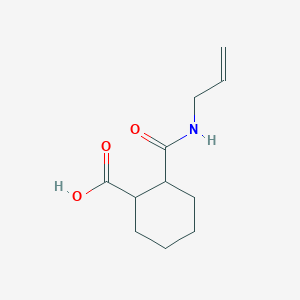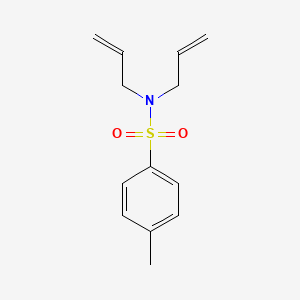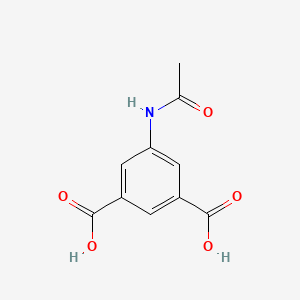
5-Acetamidobenzene-1,3-dicarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-acetamidobenzene-1,3-dicarboxylic acid often involves intricate processes. For instance, in the synthesis of coordination polymers, aminobenzoic acid derivatives are utilized due to their rich coordination modes facilitated by O-atom and N-atom donors. An example involves the preparation of new coordination polymers incorporating 1-aminobenzene-3,4,5-tricarboxylic acid, showcasing the chemical's ability to bind with metals like cadmium (Cd) and zinc (Zn) to form polymers with two-dimensional network structures (Shao, Meng, & Hou, 2019).
Molecular Structure Analysis
The molecular structure of derivatives of 5-acetamidobenzene-1,3-dicarboxylic acid can significantly influence the architecture of the resulting coordination polymers. The structure of these polymers can be altered by changing the metal ion, which affects the coordination mode of the ligand derived from the acid, leading to varied polymer architectures. For example, different coordination polymers have been synthesized using cadmium and zinc ions, resulting in distinct two-dimensional network structures (Shao, Meng, & Hou, 2019).
Chemical Reactions and Properties
Chemical reactions involving 5-acetamidobenzene-1,3-dicarboxylic acid derivatives demonstrate their reactivity and potential for forming complex structures. The formation of coordination polymers through reactions with metal ions like Cd and Zn is a prime example of the compound's reactivity. These reactions not only emphasize the compound's chemical properties but also its potential in creating materials with unique physical and chemical properties.
Physical Properties Analysis
The physical properties of compounds related to 5-acetamidobenzene-1,3-dicarboxylic acid, such as melting points and glass transition temperatures, can be influenced by molecular weight and π-π interactions among substituents. For instance, a study on the synthesis and high-throughput characterization of structural analogues of molecular glassformers highlights the relationship between molecular weight, π-π interactions, and physical properties like glass transition temperature (Liu et al., 2015).
Chemical Properties Analysis
The chemical properties of 5-acetamidobenzene-1,3-dicarboxylic acid derivatives, particularly their ability to form coordination polymers, are central to their utility in various applications. The coordination modes enabled by the O-atom and N-atom donors of these compounds allow for the formation of structures with unique chemical and physical properties, as demonstrated by the synthesis and characterization of coordination polymers (Shao, Meng, & Hou, 2019).
Applications De Recherche Scientifique
Analytical Chemistry Application
5-Acetamidobenzene-1,3-dicarboxylic acid, as a related compound to 3-Acetamidobenzene-1,2-dicarboxylic acid, is significant in analytical chemistry. A study by Shinde et al. (2018) developed a novel HPLC method for estimating a genotoxic impurity, 3-Acetamidobenzene-1,2-dicarboxylic acid, in the synthesis of key pharmaceutical materials. This method is essential for ensuring the purity and safety of pharmaceutical products (Shinde, Shirke, Dwivedi, & Dhuppad, 2018).
Synthesis and Anti-inflammatory Properties
In the field of medicinal chemistry, derivatives of 5-Acetamidobenzene-1,3-dicarboxylic acid are explored for their potential therapeutic applications. Radwan, Shehab, and El-Shenawy (2009) synthesized 5-substituted benzo[b]thiophene derivatives, including compounds related to 5-Acetamidobenzene-1,3-dicarboxylic acid, which exhibited potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
Antitrypanosomal Activity
Another application in pharmacology is demonstrated by Ulrich and Cerami (1984), who tested derivatives of 1,3-arylene diketone bis(guanylhydrazone), including 5-acetamido analogues, for their activity against Trypanosoma brucei infections. The 5-acetamido analogue showed approximately double the activity compared to the parent compound, highlighting its potential as a trypanocidal agent (Ulrich & Cerami, 1984).
Functionalization in Material Science
In material science, 5-Acetamidobenzene-1,3-dicarboxylic acid plays a role in the functionalization of single-walled carbon nanotubes (SWCNTs). Kharissova, Kharisov, and Leija Gutiérrez (2017) explored the functionalization of SWCNTs using aromatic and heterocyclic amines, including 5-aminobenzene-1,3-dicarboxylic acid, to improve their solubility and dispersion in various solvents. This functionalization is crucial for the practical application of SWCNTs in various technological fields (Kharissova, Kharisov, & Leija Gutiérrez, 2017).
Polymer Chemistry
In polymer chemistry, the structural analogues of 5-Acetamidobenzene-1,3-dicarboxylic acid are used in synthesizing novel aromatic polyamides. Hsiao and Chang (1996) synthesized high-molecular-weight polyamides using dicarboxylic acids containing benzene rings, demonstrating the utility of these compounds in creating new materials with desirable physical properties (Hsiao & Chang, 1996).
Propriétés
IUPAC Name |
5-acetamidobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-5(12)11-8-3-6(9(13)14)2-7(4-8)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQYZSYKZQESPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287379 | |
| Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetamidobenzene-1,3-dicarboxylic acid | |
CAS RN |
6344-50-9 | |
| Record name | 6344-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

